molecular formula C26H45N3O18 B1181705 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 186600-27-1

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Cat. No.: B1181705
CAS No.: 186600-27-1
M. Wt: 687.6 g/mol
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Description

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex carbohydrate structure known as a glycan. It is composed of galactose, N-acetylglucosamine, and N-acetylgalactosamine linked to the amino acid threonine. This glycan is often found in glycoproteins and plays a crucial role in various biological processes, including cell-cell communication, immune response, and protein stability.

Mechanism of Action

Target of Action

The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .

Mode of Action

The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .

Biochemical Pathways

The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .

Pharmacokinetics

It is known that the compound is soluble in appropriate solvents such as water or physiological saline .

Result of Action

The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .

Biochemical Analysis

Biochemical Properties

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of this compound to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of this compound can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of this compound can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Here is a general outline of the synthetic route:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.

    Glycosylation: The protected monosaccharides are then subjected to glycosylation reactions. For example, galactose can be glycosylated with N-acetylglucosamine using a glycosyl donor and a glycosyl acceptor in the presence of a catalyst like silver triflate.

    Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired glycan structure.

    Coupling to Threonine: The glycan is then coupled to the amino acid threonine using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this glycan involves similar steps but on a larger scale. Automated glycan synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The glycan can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert aldehyde groups to alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of catalysts.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Chemistry

In chemistry, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is used as a model compound to study glycosylation reactions and carbohydrate chemistry. It helps in understanding the synthesis and behavior of complex glycans.

Biology

In biology, this glycan is crucial for studying cell-cell interactions, immune responses, and protein folding. It is often used in glycoprotein research to understand how glycans affect protein function and stability.

Medicine

In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. It is also explored as a potential therapeutic target for drug development.

Industry

In the industrial sector, this glycan is used in the production of glycoprotein-based therapeutics and vaccines. It is also employed in the development of diagnostic tools and biosensors.

Comparison with Similar Compounds

Similar Compounds

    Gal beta(1-4)GlcNAc: Another glycan with a different linkage pattern.

    GalNAc-alpha-Ser: A similar glycan linked to the amino acid serine.

    GlcNAc beta(1-6)GalNAc: A glycan with a different monosaccharide sequence.

Uniqueness

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific linkage pattern and the presence of threonine. This unique structure allows it to interact with specific receptors and proteins, making it valuable for studying glycan-protein interactions and their biological effects.

Biological Activity

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, often referred to as a glycopeptide, plays a crucial role in various biological processes, particularly in cellular recognition, immune response modulation, and tumor biology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with proteins, and implications in disease contexts.

Overview of the Compound

This compound is a complex glycan structure that consists of galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylgalactosamine (GalNAc) linked to threonine (Thr). This compound is synthesized through the action of specific glycosyltransferases and is integral to the structure of O-glycans found in glycoproteins.

Target Interactions:
The compound interacts with various proteins, particularly galectins, which are a type of lectin that binds specifically to beta-galactoside sugars. This interaction is essential for mediating cell-cell communication and regulating immune responses. Galectins play significant roles in inflammation, apoptosis, and cancer progression by influencing cellular signaling pathways.

Biochemical Properties:
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc involves the enzyme core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of GlcNAc to form the core2 structure. The compound's formation and subsequent interactions are crucial for maintaining proper cellular functions and responses .

Immune Response Modulation

Research indicates that this compound significantly influences immune responses. It has been shown to modulate the behavior of immune cells by altering glycan structures on their surfaces, which can affect how these cells interact with pathogens and other immune components .

Tumor Biology

This glycopeptide has been implicated in cancer biology, particularly in how tumor cells evade immune detection. The modification of glycan structures on tumor cells can facilitate their survival and metastasis by altering their recognition by immune cells .

Study on Glycan Structures

A study conducted by Glycobiology highlighted how specific glycan structures, including this compound, influence the binding affinity to galectins and other lectins. The study utilized NMR spectroscopy and molecular dynamics simulations to elucidate the conformational preferences of this glycan structure .

Cancer Research Implications

In another investigation focusing on malignant cell lines, it was observed that increased activity of glycosyltransferases correlates with elevated levels of this compound. This correlation suggests that alterations in glycosylation patterns could serve as biomarkers for cancer progression and may provide therapeutic targets for intervention .

Synthesis and Analytical Methods

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups: Protecting groups are used to prevent unwanted reactions during synthesis.
  • Glycosylation Reactions: Monosaccharides are glycosylated using appropriate donors and acceptors.
  • Deprotection: After synthesis, protecting groups are removed to yield the final product.

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and structural integrity of synthesized compounds .

Properties

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQEZMFMBODFK-AFBIBDJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693689
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186600-27-1
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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